N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate is a complex organic compound belonging to the class of heterocyclic compounds, particularly featuring a pyrrolo[2,3-d]pyrimidine moiety. This compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor in various biological pathways.
This compound has been referenced in various scientific studies and patents, indicating its relevance in ongoing research related to cancer treatment and other therapeutic areas. Notably, modifications to similar structures have been explored for their inhibitory effects on specific kinases involved in cancer progression .
The compound can be classified under several categories:
The synthesis of N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate involves multiple steps that typically include:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but are typically proprietary or found in specific research articles .
The molecular structure of N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate can be represented as follows:
Molecular Structure
Key structural features include:
The compound is expected to undergo various chemical reactions typical of amides and heterocycles, including:
Technical details about these reactions would require specific experimental setups and conditions which are often detailed in laboratory protocols .
N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate likely acts by inhibiting specific kinases involved in signaling pathways associated with cancer cell proliferation. The mechanism may involve:
Data from studies indicate that compounds with similar structures exhibit significant selectivity towards certain kinase targets .
Key physical properties may include:
Relevant chemical properties include:
Analyses such as spectroscopic methods (NMR, IR) are commonly used to characterize these properties .
N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate has potential applications in:
The ongoing research into similar compounds highlights their importance in drug discovery pipelines aimed at treating various malignancies .
This compound is a patented therapeutic agent designed as a kinase inhibitor for oncology applications. Its structure integrates a pyrrolo[2,3-d]pyrimidine core—a validated scaffold in targeted cancer therapy—with strategic modifications to enhance potency against dysregulated kinases. The acrylamide group enables irreversible covalent binding to cysteine residues in kinase targets, while the maleate counterion improves physicochemical properties critical for drug formulation. The compound specifically targets kinases implicated in tumor proliferation, metastasis, and drug resistance, positioning it as a candidate for cancers with limited treatment options. Its design reflects contemporary trends in kinase inhibitor development, emphasizing selective targeting and resistance mitigation [1] [7].
Pyrrolo[2,3-d]pyrimidine derivatives constitute a privileged scaffold in kinase inhibitor development due to their ability to mimic purine nucleotides and interact with ATP-binding sites. Key structural features include:
Table 1: Kinase Inhibition Profiles of Representative Pyrrolo[2,3-d]pyrimidine Derivatives
Compound | Primary Target(s) | IC₅₀ (nM) | Cellular Model | Key Structural Features |
---|---|---|---|---|
13b [2] | Axl | <50 | BaF3/TEL-Axl xenograft | 4-(3-Fluorophenylamino); C6 methylpiperazine |
59 [3] | RET/RET V804M | 1-10 | LC-2/ad (RET-CCDC6 fusion) | 4-(2,4-Dichlorophenyloxy); C6 morpholine |
5k [5] | EGFR/VEGFR2 | 40-204 | HepG2, MCF-7 | Acrylamide linker; halogenated benzylidene |
CCT128930 [4] | PKBβ | 6 | PTEN-null tumor models | 4-Chlorobenzylamino; piperidine spacer |
Acrylamide Functionalization:The acrylamide moiety enables irreversible inhibition by forming a covalent bond with nucleophilic cysteine residues (e.g., Cys773 in EGFR, Cys481 in BTK) within kinase catalytic domains. This mechanism:
Maleate Salt Formation:Maleic acid is employed to form pharmaceutically acceptable salts addressing limitations of free bases:
Table 2: Impact of Salt Formation on Physicochemical Properties
Property | Free Base | Maleate Salt | Significance |
---|---|---|---|
Aqueous Solubility | Low (≤0.01 mg/mL) | High (>10 mg/mL) | Enhances oral absorption and formulation |
Melting Point | Variable | >150°C (sharp) | Improves stability and crystallinity |
Hygroscopicity | Often high | Reduced | Prevents degradation during storage |
Structural Diagram:
O ║ Acrylamide Warhead ─ O ◀─Phenyl─O─Pyrrolo[2,3-d]pyrimidine─NH─◀─3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl (Covalent tether) │ maleate
Figure 1: Key structural components showing acrylamide covalent binding domain and maleate counterion location.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7